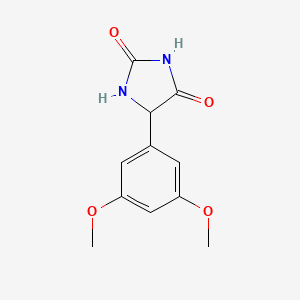![molecular formula C13H14ClN3O2 B12049292 3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B12049292.png)
3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a phenyl ring, and an isoxazolo[4,5-c]pyridin-4-one core. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride typically involves multiple steps.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or nickel can facilitate the hydrogenation and reduction steps, while maintaining the integrity of the compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups, which is a crucial step in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Electrophilic aromatic substitution using reagents like halogens or sulfonic acids.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications .
Applications De Recherche Scientifique
3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the isoxazolo[4,5-c]pyridin-4-one core can interact with hydrophobic pockets, enhancing binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Similar Compounds:
3-(Aminomethyl)pyridine: Shares the aminomethyl group but lacks the isoxazolo[4,5-c]pyridin-4-one core.
4-(Aminomethyl)pyridine: Similar structure but with the aminomethyl group in a different position.
Pyrrolidine derivatives: Contain a similar nitrogen heterocycle but differ in the overall structure
Uniqueness: The uniqueness of 3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl group and the isoxazolo[4,5-c]pyridin-4-one core allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C13H14ClN3O2 |
|---|---|
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
3-[3-(aminomethyl)phenyl]-6,7-dihydro-5H-[1,2]oxazolo[4,5-c]pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c14-7-8-2-1-3-9(6-8)12-11-10(18-16-12)4-5-15-13(11)17;/h1-3,6H,4-5,7,14H2,(H,15,17);1H |
Clé InChI |
AYVSSKRDTYQZQC-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=C1ON=C2C3=CC=CC(=C3)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049212.png)


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049226.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B12049229.png)

![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine](/img/structure/B12049237.png)


![N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12049268.png)


![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12049280.png)
